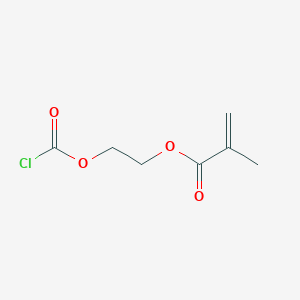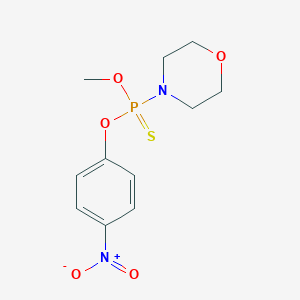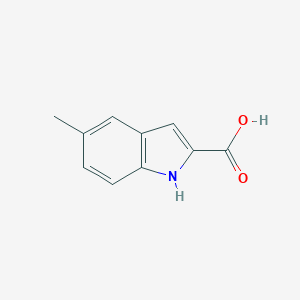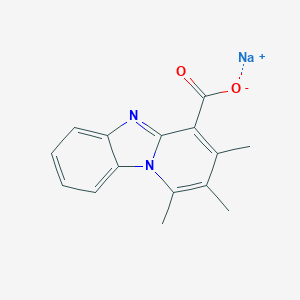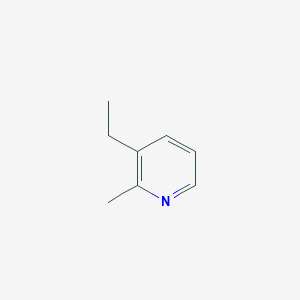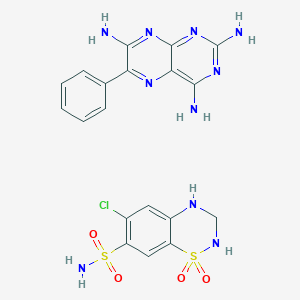
Superoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Superoxide is a highly reactive and unstable oxygen species that is produced during various metabolic processes in living organisms. It is a free radical that can cause damage to cells and tissues by reacting with other molecules in the body. Superoxide has been extensively studied in the field of biochemistry and physiology, and its role in various biological processes is still being explored.
Aplicaciones Científicas De Investigación
Generation and Chemical Implications
Superoxide ion (O2(•-)) plays a critical role in various chemical and biological systems. Its generation methods, reaction types, and potential applications in destroying hazardous chemicals, synthesizing organic compounds, and environmental chemistry have been extensively studied. Recent advancements in technology provide deeper insights into the mechanisms and products of O2(•-) reactions, opening new avenues for research (Hayyan, Hashim, & Alnashef, 2016).
Nanoparticles and Oxidative Stress
Research on nanoparticles, due to their biomedical, optical, and electronic applications, has shown that superoxide dismutase (SOD), Glutamine synthetase (GS), and Catalase (CAT) are key defense mechanisms against cellular oxidative stress. This has implications for therapies targeting cancer cells (Budak, 2019).
Transformation in Plants
Studies on rice seedlings have shown that transformation with chloroplast superoxide dismutase gene can be achieved, providing a basis for genetic modification in plants and agricultural research (You-xia, 2009).
Role in Lithium-Oxygen Batteries
Superoxide is a key intermediate in non-aqueous lithium-oxygen batteries. Understanding its role and interactions with electrolytes helps in the development of more efficient and stable batteries (Radjenovic & Hardwick, 2018).
Imaging in Neuroscience
Novel optical imaging techniques using superoxide in live mouse brains show its importance in studying central nervous system diseases like stroke and neurodegeneration. This research offers new methods for noninvasive in vivo study of superoxide (Hall et al., 2012).
Epigenetic Processes
Superoxide influences major epigenetic processes like DNA methylation, histone methylation, and acetylation. Its role in nucleophilic reactions and free radical abstraction has implications for understanding oxidative stress in cancer and aging (Afanas’ev, 2015).
Mitochondrial Function and Aging
Research indicates that superoxide generated by the mitochondrial respiratory chain affects diseases with abnormal respiratory chain function and impacts the aging process through mtDNA mutagenesis or telomeric DNA shortening (Raha & Robinson, 2000).
Propiedades
Número CAS |
11062-77-4 |
|---|---|
Nombre del producto |
Superoxide |
Fórmula molecular |
O2(−) O2- |
Peso molecular |
31.999 g/mol |
InChI |
InChI=1S/HO2/c1-2/h1H/p-1 |
Clave InChI |
OUUQCZGPVNCOIJ-UHFFFAOYSA-M |
SMILES |
[O-][O] |
SMILES canónico |
[O-][O] |
Descripción física |
Solid |
Sinónimos |
Superoxide Superoxide Anion Superoxide Radical Superoxides |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









